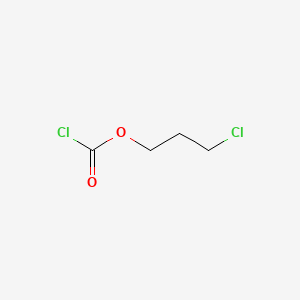

3-Chloropropyl chloroformate

Description

Significance and Research Trajectories of Chloroformates

Chloroformates are instrumental in organic synthesis, serving as essential building blocks for more complex molecules. paushak.com A primary application is in the introduction of protecting groups for amines, alcohols, and thiols. wikipedia.orgtcichemicals.com For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used for the Fmoc protecting group, both of which are fundamental in peptide synthesis. wikipedia.orgtcichemicals.comnih.gov

In the realm of analytical chemistry, chloroformates are widely employed as derivatizing agents, especially in gas chromatography. wikipedia.orgemergenresearch.com They react with polar compounds like amino acids, phenols, and carboxylic acids to form less polar and more volatile derivatives, facilitating their analysis by gas chromatography/mass spectrometry. wikipedia.org

The synthesis of chloroformates has traditionally involved the reaction of an alcohol with the highly toxic phosgene (B1210022) gas (COCl2). kobe-u.ac.jpacs.org However, due to the hazardous nature of phosgene, significant research has been directed towards developing safer synthetic methodologies. kobe-u.ac.jporganic-chemistry.org One such advancement is the "photo-on-demand" synthesis, where chloroform (B151607) is used as both a solvent and a reagent in a photochemical reaction to produce chloroformates in situ, thereby avoiding the handling of phosgene gas. acs.orgorganic-chemistry.org This innovative approach not only enhances safety but also offers simplicity and cost-effectiveness for both laboratory and industrial applications. acs.org

The pharmaceutical and agrochemical sectors are major consumers of chloroformates. emergenresearch.comcnchemshop.commarketresearchintellect.com In the pharmaceutical industry, they are crucial for synthesizing active pharmaceutical ingredients (APIs) and intermediates, including anti-inflammatory drugs and certain antibiotics. cnchemshop.com In agriculture, chloroformates are used to produce a variety of pesticides, herbicides, and fungicides. alliedmarketresearch.commarketresearchintellect.com

Specific Focus on 3-Chloropropyl Chloroformate: Academic Relevance

This compound, with the chemical formula C4H6Cl2O2, is a specific chloroformate that has garnered academic interest due to its unique bifunctional nature. biosynth.comsigmaaldrich.comnih.gov The presence of both a reactive chloroformate group and a terminal chlorine atom on the propyl chain allows for a diverse range of chemical transformations.

Its academic relevance is highlighted in studies of reaction kinetics and mechanisms. For example, research has been conducted on the solvolysis of this compound to understand the influence of the terminal chlorine substituent on the reaction rates and pathways. mdpi.comresearchgate.net These studies contribute to the fundamental understanding of reaction mechanisms in organic chemistry.

Furthermore, this compound serves as a valuable reagent in the synthesis of more complex molecules. It has been utilized in the preparation of various compounds, including pharmaceuticals and agrochemicals. biosynth.comcymitquimica.com The reactivity of the chloroformate group allows for the formation of carbonates and carbamates, while the chloroalkyl group can participate in nucleophilic substitution reactions. This dual reactivity makes it a versatile tool for synthetic chemists. For instance, it has been noted for its use in synthesizing carbonic anhydrase inhibitors and as a control in kinetics studies due to its high reaction rate with carbonic anhydrase. biosynth.com

Physicochemical and Spectroscopic Data of this compound

The following tables provide a summary of the key physicochemical and spectroscopic properties of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H6Cl2O2 | biosynth.comnih.govchembk.comuni.lucalpaclab.comsynquestlabs.com |

| Molecular Weight | 156.99 g/mol | biosynth.comnih.gov |

| Appearance | Colorless to yellowish liquid | chembk.comaksci.com |

| Density | 1.302 g/mL at 25 °C | sigmaaldrich.comchembk.comlookchem.com |

| Boiling Point | 184-189 °C | sigmaaldrich.comchembk.comaksci.comlookchem.com |

| Refractive Index | n20/D 1.45 | sigmaaldrich.comchembk.comlookchem.com |

| Vapor Pressure | 0.15 mmHg at 20 °C | sigmaaldrich.comchembk.com |

| Flash Point | 96 °C (closed cup) | sigmaaldrich.comchembk.comaksci.com |

| Solubility | Insoluble in water | chemicalbook.com |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source(s) |

| Infrared (IR) Spectroscopy | Data available from FTIR (Capillary Cell: Neat) and Vapor Phase IR. | nih.gov |

| Mass Spectrometry | Kovats Retention Index (Semi-standard non-polar): 999 | nih.gov |

| Nuclear Quadrupole Resonance (NQR) Spectroscopy | Data available. | nih.govlabnovo.com |

Synthesis and Reactions of this compound

Synthesis of this compound

The primary industrial method for synthesizing chloroformates, including this compound, involves the reaction of an alcohol with phosgene. paushak.comnih.gov In the case of this compound, the precursor alcohol is 3-chloro-1-propanol. This reaction is typically carried out at low temperatures with an excess of phosgene to produce the desired chloroformate and hydrogen chloride as a byproduct. nih.gov

Recent research has focused on developing safer, phosgene-free synthetic routes. A notable example is the photo-on-demand synthesis, where a solution of the alcohol in chloroform is irradiated with UV light in the presence of oxygen. acs.orgorganic-chemistry.org This method generates phosgene in situ, which then reacts with the alcohol to form the chloroformate, thus avoiding the direct handling of toxic phosgene gas. organic-chemistry.org

Key Reactions of this compound

The reactivity of this compound is characterized by the two distinct functional groups present in the molecule: the chloroformate group and the alkyl chloride.

Reactions of the Chloroformate Group: The chloroformate moiety is highly electrophilic and readily reacts with nucleophiles.

Formation of Carbonates: Reaction with alcohols or phenols yields carbonates. wikipedia.org

Formation of Carbamates: Reaction with primary or secondary amines produces carbamates. This reaction is particularly important in the synthesis of protecting groups for amines. wikipedia.orgcnchemshop.com

Formation of Mixed Anhydrides: Reaction with carboxylic acids can form mixed anhydrides. wikipedia.org

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-1-propanol, carbon dioxide, and hydrochloric acid. nih.gov

Reactions involving the Alkyl Chloride: The chlorine atom on the propyl chain can be displaced by various nucleophiles through substitution reactions. This allows for the introduction of other functional groups at this position. For example, reaction with a strong base can lead to the formation of trimethylene oxide. chemicalbook.com

The bifunctional nature of this compound makes it a versatile intermediate in organic synthesis, enabling the construction of a wide array of more complex molecules.

Applications of this compound in Organic Synthesis

The unique chemical structure of this compound, featuring two reactive sites, makes it a valuable tool in organic synthesis. Its applications primarily revolve around its use as a protecting group reagent and as a derivatization agent.

Role as a Protecting Group Reagent

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. Chloroformates are widely used for this purpose, particularly for the protection of amines. tcichemicals.comcnchemshop.com

The reaction of this compound with an amine would form a 3-chloropropyl carbamate (B1207046). While specific examples detailing the use of the 3-chloropropoxycarbonyl group as a standard protecting group are not as prevalent as for groups like Boc or Cbz, the underlying chemistry is analogous. The utility of such a protecting group would be dictated by its stability under various reaction conditions and the ease of its selective removal. For instance, the 2,2,2-trichloroethoxycarbonyl (Troc) group, which is structurally related, is readily cleaved by zinc in acetic acid. wikipedia.org

Utility as a Derivatization Reagent

Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC). wikipedia.org Chloroformates are excellent derivatizing agents because they react with polar functional groups like amines, alcohols, and phenols to create less polar, more volatile derivatives. wikipedia.org

This compound can be used to derivatize a wide range of metabolites, enabling their analysis by GC-MS. wikipedia.org This is particularly useful in metabolomics and other areas where the comprehensive analysis of small molecules is required. The introduction of the 3-chloropropoxycarbonyl group increases the volatility of the analyte, allowing it to be easily separated and detected by gas chromatography.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-2-1-3-8-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMEFUEBCFWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060847 | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-11-5 | |

| Record name | 3-Chloropropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl chloroformiate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 3 Chloropropyl Chloroformate and Chloroformate Chemistry in Advanced Organic Synthesis

Reagent in Protective Group Strategies

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary block is known as a protecting group. Chloroformates are a well-established class of reagents for this purpose, particularly for protecting amines and alcohols.

The formation of a peptide bond between two amino acids requires the selective reaction of the carboxyl group of one amino acid with the amino group of another. To prevent self-polymerization and ensure the correct sequence, the amino group of the first amino acid must be protected. Chloroformates are classic reagents for this purpose, reacting with the nucleophilic amino group to form a stable carbamate (B1207046) linkage.

While specific chloroformates like benzyl (B1604629) chloroformate (to form the Cbz group) and fluorenylmethyloxycarbonyl chloride (to form the Fmoc group) are staples in peptide synthesis, the underlying reaction is characteristic of the entire chloroformate class. 3-Chloropropyl chloroformate can react with the amine functionality of an amino acid to furnish the corresponding N-protected amino acid, as shown in the general reaction below. The resulting carbamate is stable under various conditions but can be removed when needed. The presence of the chloropropyl group offers an additional site for further chemical modification if desired. Carbamate derivatives are recognized as a critical class of molecules due to their applications as drugs and prodrugs. researchgate.netgoogle.com

General Reaction for Carbamate Formation

The utility of chloroformates extends beyond amine protection in peptide chemistry. They are also effective for the protection of alcohols. Propyl chloroformate, a related compound, is specified as a protecting agent for alcohols, preventing unwanted reactions at the hydroxyl group during synthesis. chemicalbook.com By reacting with an alcohol in the presence of a base, this compound can form a stable carbonate ester, effectively masking the hydroxyl group's reactivity. This strategy is valuable in the synthesis of complex natural products and pharmaceutical agents where multiple hydroxyl groups may be present.

Intermediate in Specialty Chemical Synthesis

Beyond its role in protective strategies, this compound is a key intermediate in the production of a wide array of specialty chemicals. biosynth.com Its bifunctional nature allows it to act as a linker or a foundational element in constructing more complex molecular architectures.

This compound serves as a building block in the synthesis of various agrochemicals. cphi-online.combioline.org.br The compound's structure can be incorporated into the final molecular framework of pesticides, herbicides, and fungicides to modulate their biological activity and physical properties. For example, related chloroalkyl chloroformates are known intermediates for herbicides. chemicalbook.com The development of organic fungicides began with dithiocarbamates, and research continues into new synthetic organic fungicides that are highly active and less toxic. bloomtechz.com While specific, publicly-disclosed synthetic routes for major commercial agrochemicals using this compound are proprietary, its classification as a key intermediate points to its role in creating active ingredients for crop protection. For instance, it is known to be used in synthesizing insecticides. cphi-online.com

The pharmaceutical industry widely employs this compound and its derivatives as intermediates for synthesizing active pharmaceutical ingredients (APIs) and their precursors. cphi-online.comcphi-online.comsigmaaldrich.com

Oxazolidinones: This is a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. A prominent example is Linezolid. Research has demonstrated a concise and efficient synthesis of Linezolid utilizing a derivative of this compound as a key starting material. sigmaaldrich.com Specifically, chiral synthons such as (S)-1-azido-3-chloropropan-2-yl chloroformate or (S)-phthalimido-3-chloropropan-2-yl chloroformate are used to construct the core 3-aryl-5-(substituted methyl)-2-oxazolidinone structure of Linezolid and its analogues. sigmaaldrich.com

Prodrugs: A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often used to improve a drug's stability, solubility, or to reduce its side effects. The carbamate or carbonate linkages formed from chloroformates are frequently used as hydrolyzable tethers in prodrug design. researchgate.net this compound can be used to link a drug molecule to a promoiety, creating a prodrug that releases the active agent upon cleavage in vivo. For example, a series of ibuprofen (B1674241) ester prodrugs containing a carbonate structure were synthesized to improve fat solubility, with 1-chloropropyl chloroformate being prepared as a key intermediate in the process. This approach allows for the creation of injectable fat emulsion formulations and can prolong the drug's half-life.

| Pharmaceutical Class | Specific Example | Role of Chloroformate Chemistry |

|---|---|---|

| Antibiotics (Oxazolidinones) | Linezolid | Derivatives of this compound are key starting materials for building the oxazolidinone ring. sigmaaldrich.com |

| Prodrugs (NSAIDs) | Ibuprofen Ester Prodrugs | Used to synthesize 1-chloropropyl methyl carbonate, creating a carbonate linkage to improve drug properties. |

| Antithrombotic Drugs | Clopidogrel Intermediate | 3-Chloro-1-propanol is a precursor to this compound, which is an intermediate in the synthesis of the antithrombotic drug clopidogrel. cphi-online.com |

In polymer science, this compound is used to synthesize functional monomers, which are then polymerized to create materials with specific, tailored properties. sigmaaldrich.com The chloroformate group can react with a suitable monomer, while the terminal chloride provides a reactive handle for post-polymerization modification. This allows for the introduction of various functionalities along the polymer backbone.

For instance, chloroformates are used to synthesize monomers for ring-opening polymerization (ROP), a method used to produce biodegradable polymers like polyesters and polycarbonates. A monomer containing the 3-chloropropyl group can be incorporated into a polymer chain. Although chloride-substituted polymers have been noted for lower reactivity compared to their bromide or iodide counterparts, this feature can be advantageous, preventing undesired cross-linking during handling and storage. The pendant chloro groups on the final polymer can later be converted to other functional groups, such as azides for "click chemistry" or quaternized with amines to create antimicrobial surfaces.

Carbonylation and Esterification Reactions

This compound is a versatile bifunctional reagent in organic synthesis, primarily utilized in carbonylation and esterification reactions. Its structure, featuring a reactive chloroformate group and a terminal alkyl chloride, allows for its application as a building block in the construction of more complex molecules. cymitquimica.com The chloroformate moiety serves as an effective agent for introducing a carbonyl group, a fundamental transformation in organic chemistry. researchgate.net Carbonylation reactions using reagents like this compound are pivotal for synthesizing a wide array of carbonyl-containing compounds, including esters and amides. researchgate.net

The reactivity of alkyl chloroformates is influenced by their structure and the reaction conditions. For instance, studies on the solvolysis of n-alkyl chloroformates, including this compound, have shown that the reaction mechanism can shift between a bimolecular addition-elimination pathway and a unimolecular ionization pathway depending on the solvent's nucleophilicity and ionizing power. mdpi.com In common solvents like aqueous ethanol (B145695) and methanol, an addition-elimination mechanism is dominant. mdpi.com This dual reactivity is fundamental to its role in the esterification and acylation reactions discussed below.

Mechanisms of Esterification in Aqueous Media

The esterification of carboxylic acids is a cornerstone of organic synthesis, traditionally conducted under anhydrous conditions. cas.cz However, for applications in biological chemistry and related fields, performing this reaction in an aqueous environment is highly significant. cas.cznih.gov Alkyl chloroformates, in the presence of pyridine (B92270), facilitate the rapid esterification of carboxylic acids even in aqueous alcoholic media. cas.cznih.gov

Despite its widespread use, the mechanism of this reaction was not well understood until recent studies elucidated the process. cas.cz Research employing techniques such as NMR, LC-MS, GC-MS, and stable isotope labeling has demonstrated that the reaction does not proceed through a simple, direct esterification. cas.cz Instead, it involves the continuous formation of a key intermediate, the N-acylpyridinium ion. cas.cznih.gov This intermediate is then decomposed through several reaction channels to yield the final ester product. cas.cz A proposed mechanism for this derivatization involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride (B1165640), which subsequently undergoes exchange with an alcohol. researchgate.net

The understanding of this mechanism is crucial for optimizing reaction conditions and expanding the utility of this esterification method. cas.cz Researchers have successfully applied this method to produce ethyl esters from a wide array of over 200 metabolites containing carboxyl groups, showcasing its broad scope. cas.cz

Table 1: Methodologies Used in Mechanistic Studies of Chloroformate-Mediated Esterification

| Technique | Purpose in Mechanistic Study | Reference |

|---|---|---|

| 1H NMR | To monitor the reaction progress and identify intermediates on a macroscale. | cas.cz |

| LC-MS | To detect and identify reaction intermediates and products. | cas.cz |

| GC-MS | To analyze volatile derivatives and products. | cas.czresearchgate.net |

| Stable Isotope Labeling | To trace the path of atoms and confirm the reaction pathway. | cas.cz |

Synthesis of Beta-Keto Esters

Beta-keto esters are important precursors for the synthesis of various compounds, including pyrazolones, which have significant applications in the pharmaceutical industry. nih.govnih.gov While several methods exist for synthesizing β-keto esters, many suffer from limitations such as inconsistent yields or the need for harsh reaction conditions. nih.govresearchgate.net A general and efficient method involves the reaction of ketones with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base. nih.govnih.gov

This synthetic strategy is noted for its simplicity, speed, and broad applicability. nih.govnih.gov The reaction is tolerant of various functional groups, including alkyl halogens and common protecting groups like Boc and Cbz. nih.govnih.gov This tolerance makes the method particularly useful for synthesizing fused bicyclic and tricyclic pyrazolones from cyclic ketones. nih.gov The general applicability to a wide range of ketones suggests that this compound can be similarly employed, offering a route to β-keto esters with an appended chloropropyl group, a valuable synthon for further chemical elaboration.

The process typically involves the carboxylation of ketone enolates. nih.gov The use of a chloroformate provides a more reactive acylating agent compared to alternatives like dimethyl or ethyl carbonate, which often require longer reaction times and an excess of reagents. nih.gov

Table 2: Substrate Scope in Chloroformate-Based Synthesis of β-Keto Esters

| Substrate Type | Compatibility | Significance | Reference |

|---|---|---|---|

| Ketones with Alkyl Halogens | Tolerated | Allows for the synthesis of functionalized β-keto esters without affecting the halogen group. | nih.govnih.gov |

| Ketones with Boc Protecting Groups | Tolerated | Enables application in peptide and amino acid chemistry. | nih.govnih.gov |

| Ketones with Cbz Protecting Groups | Tolerated | Useful in the synthesis of protected amino acid derivatives. | nih.govnih.gov |

| Cyclic Ketones | Effective | Provides an efficient route to fused bicyclic and tricyclic pyrazolones. | nih.govnih.gov |

Formation of Amides

The formation of amides from carboxylic acids is a fundamental transformation, often achieved using activated carboxylic acid derivatives. libretexts.org Alkyl chloroformates are key reagents in one of the most common methods, known as the mixed anhydride method. google.com In this process, the chloroformate is not used to directly acylate the amine. Instead, it serves as an activating agent for the carboxylic acid.

The process involves two main steps:

A carboxylic acid is first treated with a tertiary amine (like triethylamine) to form a salt. This salt then reacts with an alkyl chloroformate (e.g., this compound) to generate a reactive mixed carboxylic-carbonic anhydride intermediate. google.com

This mixed anhydride is then immediately treated with a primary or secondary amine, which attacks the carboxylic carbonyl center to form the desired amide, releasing the carbonate portion and carbon dioxide. google.com

A critical advantage of this method, particularly in peptide synthesis, is the suppression of racemization when using optically active α-amino acids. google.com This is achieved by carefully controlling the reaction conditions, such as adding the carboxylate salt solution to the chloroformate solution, ensuring the chloroformate remains in excess during the formation of the anhydride. google.com Acid chlorides and acid anhydrides are generally effective reagents for amide formation because their corresponding conjugate acids (HCl and carboxylic acids, respectively) have low pKa values, making the chloro and carboxylate groups good leaving groups. libretexts.org

Chemical Elaboration in Complex Molecule Synthesis

This compound is classified as a chemical building block, an essential starting material for constructing complex molecules. cymitquimica.com Its utility stems from its bifunctional nature, containing two distinct reactive sites: the highly electrophilic chloroformate group and the nucleophilically susceptible carbon bearing the chlorine atom on the propyl chain. This dual functionality allows for sequential and selective reactions, making it a valuable tool for chemical elaboration.

The chloroformate group can be used to introduce a (3-chloropropoxy)carbonyl group onto a nucleophile (such as an alcohol or amine), effectively installing a protected and functionalized carboxyl equivalent. The terminal chlorine on the propyl tail remains available for subsequent transformations. This chloropropyl group can serve as an electrophilic handle for a variety of nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, thiols, or other functional groups. This two-stage reactivity enables the stepwise construction of complex molecular architectures.

The solvolysis kinetics of this compound have been studied, providing insight into its reactivity profile. mdpi.com In moderately nucleophilic solvents, it reacts faster than its butyl and 4-chlorobutyl analogues, a factor that can be exploited in planning synthetic sequences. mdpi.com This predictable reactivity makes this compound a reliable component in multi-step syntheses where precise control over chemical reactions is paramount.

Theoretical and Computational Chemistry Studies of 3 Chloropropyl Chloroformate and Chloroformates

Quantum-Chemical Modeling of Molecular Structure and Conformation

Quantum-chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformers. For flexible molecules such as chloroformates, which have multiple rotatable single bonds, these methods can identify the most stable conformers and the energy barriers between them.

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the structure of molecules in their free state, away from the intermolecular forces present in liquids or solids. wikipedia.org When combined with quantum-chemical calculations, GED provides a highly accurate picture of molecular geometry.

In studies of chloroformates, such as 2,2,2-trichloroethyl chloroformate, researchers employ a synergistic approach. rsc.orgresearchgate.net They begin by using theoretical methods, like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), to predict the molecule's potential conformers and their geometries. These theoretical models serve as a starting point for analyzing the experimental GED data. The calculated vibrational frequencies from these models are also used to interpret experimental infrared (IR) and Raman spectra, which can provide further evidence for the presence of specific conformers. rsc.org This integrated method of combining GED, spectroscopy, and high-level calculations leads to a more robust and detailed structural determination than any single method could provide. rsc.orgresearchgate.net

A less stable syn-anti conformer, where the C-Cl bond is anti to the C-O bond, was found to be higher in energy by approximately 1.7 kcal/mol. researchgate.net Similarly, computational studies on 2,2,2-trichloroethyl chloroformate confirmed the presence of two primary conformers: anti-gauche and anti-anti. rsc.orgresearchgate.net These preferences are often rationalized by analyzing steric hindrance and hyperconjugative effects within the molecule.

| Conformer | Torsion Angle φ(Cl−C₃−O₂−C₁) | Population (%) | Relative Energy (ΔE°, kcal/mol) |

|---|---|---|---|

| syn-gauche | 83.5° | 94 (±6) | 0 (Reference) |

| syn-anti | 180° | 6 (±6) | 1.7 (±0.7) |

Electronic Structure Analysis and Molecular Properties

Beyond geometry, computational chemistry illuminates the electronic makeup of a molecule, which is key to understanding its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. youtube.comyoutube.com

The HOMO and LUMO are the primary orbitals involved in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A molecule with a small HOMO-LUMO gap is generally more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In computational studies, the 3D plots of these orbitals can reveal the most probable sites for nucleophilic and electrophilic attack.

Global reactivity descriptors can be derived from the energies of the HOMO and LUMO. According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (I), which is the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity (A), the energy released when an electron is added.

Ionization Potential (I) ≈ -EHOMO Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ), a measure of an atom's or molecule's ability to attract electrons, can be calculated from these values. A higher electronegativity value suggests a better ability to accept electrons. mdpi.com

Electronegativity (χ) = (I + A) / 2

For example, a theoretical study of 2,2,2-trichloroethyl chloroformate deduced these molecular properties from HOMO-LUMO analysis as part of its comprehensive characterization. rsc.org

Other important descriptors include chemical potential (μ), chemical hardness (η), and its inverse, softness (S).

Chemical Potential (μ) : This represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity. Molecules with higher chemical potential are better electron donors. mdpi.comμ = -χ = -(I + A) / 2

Chemical Hardness (η) : This property measures the resistance of a molecule to a change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity and higher kinetic stability. researchgate.netη = (I - A) / 2

Chemical Softness (S) : The reciprocal of hardness, softness indicates a molecule's polarizability and higher reactivity. S = 1 / η

These quantum-chemical parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rsc.orgmdpi.com

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Indicator of higher reactivity and polarizability. |

Mechanistic Insights from Computational Simulations

Computational chemistry provides powerful tools to investigate the reaction mechanisms of chloroformates at a molecular level, offering insights that can be challenging to obtain through experimental methods alone. nih.govstanford.edu Theoretical calculations are particularly valuable for elucidating the complex pathways of thermal decomposition and solvolysis reactions. For the gas-phase elimination kinetics of alkyl chloroformates, computational studies have been instrumental in distinguishing between potential reaction mechanisms. tandfonline.comresearchgate.netusfq.edu.ec Two primary pathways are often proposed: a concerted process and a stepwise mechanism involving the formation of an unstable chloroformic acid (ClCOOH) intermediate, which then rapidly decomposes to hydrogen chloride (HCl) and carbon dioxide (CO2). tandfonline.comresearchgate.netusfq.edu.ec

Theoretical calculations using methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS-QB3) have shown that for several alkyl chloroformates, including ethyl chloroformate (ECF), isopropyl chloroformate (ICF), and sec-butyl chloroformate (SCF), the stepwise mechanism is energetically favored over a one-step elimination. tandfonline.comresearchgate.netusfq.edu.ec These simulations provide a detailed picture of the energy landscape, helping to identify the most probable reaction pathway.

The solvolysis of chloroformates has also been a subject of computational study. Depending on the substrate and the solvent, mechanisms can range from addition-elimination (AN + DN) to ionization (SN1) type processes. nih.gov For instance, the solvolysis of propargyl chloroformate is proposed to proceed via an addition-elimination mechanism where the addition step is rate-determining. nih.gov Computational models help to rationalize these mechanistic proposals by calculating the energies of intermediates and transition states in various solvent environments.

Transition State Analysis

A cornerstone of mechanistic computational chemistry is the analysis of transition states (TS), which represent the highest energy point along a reaction coordinate. youtube.com For the thermal decomposition of alkyl chloroformates, both the concerted and stepwise mechanisms are thought to proceed through a six-membered cyclic transition state, making experimental distinction difficult. tandfonline.comresearchgate.net Computational simulations can precisely model the geometry and energetics of these transition states.

Studies employing DFT functionals such as CAM-B3LYP, M06, and PBE1PBE have been used to calculate the activation parameters for these reactions. tandfonline.comresearchgate.netusfq.edu.ec The analysis reveals that the transition state for the favored stepwise mechanism involves the transfer of a β-hydrogen from the alkyl group to the carbonyl oxygen, leading to the formation of an olefin and the intermediate chloroformic acid. The calculated activation energies from these theoretical models have shown reasonable agreement with experimental values, lending credibility to the proposed mechanism. tandfonline.comresearchgate.netusfq.edu.ec

Below is a table summarizing theoretical activation enthalpies and Gibbs free energies for the gas-phase elimination of various alkyl chloroformates, calculated at the CAM-B3LYP/6-311++G(d,p) level of theory.

| Compound | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Ethyl Chloroformate (ECF) | 41.56 | 40.83 |

| Isopropyl Chloroformate (ICF) | 39.52 | 38.99 |

| sec-Butyl Chloroformate (SCF) | 39.15 | 38.68 |

This data is derived from theoretical calculations on alkyl chloroformates and illustrates the application of transition state analysis. tandfonline.com

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the energy profile of a chemical reaction as it progresses from reactants to products. arxiv.orgnih.gov This process involves identifying a "reaction coordinate"—a geometric parameter such as a bond length, angle, or dihedral angle—that changes continuously throughout the reaction. By systematically varying this coordinate and calculating the energy at each step, a potential energy surface is generated. This map reveals the minimum energy path and highlights key features such as transition states and intermediates. nih.gov

In the context of chloroformate chemistry, reaction coordinate mapping can be used to trace the entire pathway of decomposition or solvolysis. For example, in the stepwise decomposition mechanism, the reaction coordinate could involve the distance of the Cβ–H bond being broken and the O–H bond being formed. tandfonline.com The mapping technique allows researchers to follow the energy changes as the chloroformate molecule contorts into the six-membered cyclic transition state, releases the olefin, and forms the transient chloroformic acid intermediate, which subsequently dissociates into HCl and CO2. tandfonline.comusfq.edu.ec

The reaction coordinate method is a powerful tool for studying complex quantum dissipative dynamics, where it is used to define a boundary between the system and its environment by extracting a collective degree of freedom from the environment, which is then included in an "extended system". aps.orgarxiv.org

Analytical Methodologies and Derivatization Techniques Utilizing Chloroformates

Applications in Biomolecule Analysis

Analysis of Resveratrol (B1683913) Isomers and Other Food Components

Chloroformate derivatization, particularly with ethyl chloroformate, has been successfully employed for the analysis of resveratrol isomers in food matrices like red wine, utilizing gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com This technique is advantageous as the derivatization can occur directly in the aqueous phase of the sample, which significantly reduces sample processing time. nih.govmdpi.com The derivatization of resveratrol's phenolic hydroxyl groups with ethyl chloroformate enhances its volatility, making it amenable to GC-MS analysis. nih.gov This method has demonstrated high sensitivity, with low limits of quantification (LOQ) for both cis- and trans-resveratrol, reported at 25 ng/mL and 50 ng/mL, respectively. nih.govmdpi.com

Beyond resveratrol, chloroformate derivatization is a versatile technique for a range of food components. Ethyl chloroformate has been used for the simultaneous analysis of 19 different aromatic carboxylic acids and phenols in commercial fruit juices. researchgate.net Similarly, propyl chloroformate has been utilized in the GC-MS analysis of amino acids. researchgate.net The reaction is not limited to phenolic and amino groups; carboxylic acid moieties are converted into their corresponding esters. researchgate.net This broad reactivity allows for comprehensive metabolic profiling of food and biological samples. core.ac.uk For instance, the analysis of gallic acid in wine has been optimized using ethyl chloroformate derivatization. researcher.life

The general reaction for the derivatization of a phenolic compound like resveratrol with a chloroformate is depicted below:

Resveratrol + 3 R-O-CO-Cl → Tri-(alkoxycarbonyl)resveratrol + 3 HCl

This reaction converts the polar hydroxyl groups into less polar alkoxycarbonyl derivatives, which are more volatile and suitable for GC analysis.

Optimization of Derivatization Protocols

The efficiency and reliability of chloroformate derivatization heavily depend on the optimization of several key parameters. These include the choice of solvent, the pH of the reaction medium, and the specific reaction conditions such as temperature and time. The optimization process is crucial for achieving high derivatization yields, ensuring the stability of the derivatives, and obtaining accurate and reproducible analytical results.

The choice of solvent is critical for both the derivatization reaction and the subsequent extraction of the derivatized analytes. In the analysis of resveratrol, various organic solvents have been tested for their extraction efficiency of the derivatized product. nih.gov Among hexane (B92381), chloroform (B151607), and ethyl acetate, hexane was found to provide the best recovery yields for derivatized trans-resveratrol from a wine matrix. nih.gov Chloroform is also commonly used to extract the more hydrophobic derivatized products from the aqueous sample matrix, which also helps to minimize salt effects in the analysis. nih.gov

The pH of the reaction medium plays a pivotal role in the derivatization of phenolic and carboxylic acid groups. An alkaline environment is necessary for the ethoxycarbonylation of the phenolic hydroxyl groups of resveratrol. nih.govmdpi.com This is typically achieved by adding a base, such as sodium bicarbonate (NaHCO₃) or by using a pyridine (B92270) catalyst which also acts as a base. nih.govresearchgate.net The basic conditions deprotonate the hydroxyl groups, making them more nucleophilic and reactive towards the chloroformate. For the analysis of aromatic carboxylic acids and phenols, the effect of bicarbonate concentration on the derivatization process has been studied to ensure an optimal basic environment for the reaction. researchgate.net Similarly, for the derivatization of amino acids, the reaction is carried out in an aqueous medium of water, an alcohol (like ethanol (B145695) or propanol), and pyridine to maintain an alkaline pH. science.gov

| Analyte | Chloroformate Reagent | Optimal Solvent System | pH Conditions | Reference |

|---|---|---|---|---|

| Resveratrol Isomers | Ethyl Chloroformate | Hexane for extraction | Alkaline (Pyridine catalyst) | nih.gov |

| Aromatic Carboxylic Acids and Phenols | Ethyl Chloroformate | Hexane for extraction | Alkaline (NaHCO₃, Pyridine catalyst) | researchgate.net |

| Amino Acids | Ethyl Chloroformate | Chloroform for extraction | Aqueous H₂O/Ethanol/Pyridine mixture, adjusted to pH 9-10 with NaOH | nih.gov |

| Short-chain Fatty Acids & Branched-chain Amino Acids | Propyl Chloroformate | Hexane for extraction | Aqueous water/propanol/pyridine mixture at pH 8 | science.gov |

One of the significant advantages of chloroformate derivatization is that the reaction is typically very fast, often occurring almost instantaneously at room temperature. mdpi.comresearchgate.net This is in contrast to other derivatization techniques, such as silylation, which may require anhydrous conditions and elevated temperatures for extended periods. researchgate.net For the derivatization of resveratrol with ethyl chloroformate, the reaction proceeds rapidly in the aqueous phase during the extraction process itself. nih.gov Similarly, the derivatization of amino acids with ethyl chloroformate is a rapid reaction, completed within seconds by vortexing. nih.gov

The efficiency of the derivatization reaction is also influenced by the concentration of the chloroformate reagent and the catalyst. In the case of resveratrol analysis, the amount of ethyl chloroformate and pyridine catalyst is optimized to ensure complete derivatization of the hydroxyl groups. nih.gov Studies on the derivatization of gallic acid using ethyl chloroformate have employed a Box-Behnken Design to systematically investigate the effects of the volumes of ethyl chloroformate, pyridine, and ethanol to identify the optimal conditions for maximum derivatization yield. researcher.life The reaction efficiency for the derivatization of amino acids with ethyl chloroformate has been reported to be between 82-99.9% for standard amino acids. nih.gov

| Analyte | Chloroformate Reagent | Reaction Time | Reaction Temperature | Key Optimization Factors | Reference |

|---|---|---|---|---|---|

| Resveratrol Isomers | Ethyl Chloroformate | Occurs during extraction | Room Temperature | Concentration of ECF and pyridine | nih.gov |

| Aromatic Carboxylic Acids and Phenols | Ethyl Chloroformate | Rapid, during extraction | Room Temperature | Concentration of ECF, ethanol, and pyridine | researchgate.net |

| Amino Acids | Ethyl Chloroformate | ~30 seconds | Room Temperature | Vortexing to ensure mixing | nih.gov |

| Gallic Acid | Ethyl Chloroformate | Not specified (optimized via BBD) | Room Temperature | Volumes of ECF, pyridine, and ethanol | researcher.life |

Environmental Aspects of Chloroformate Chemistry: Degradation and Sustainability

Environmental Fate Processes

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For chloroformates, the primary degradation pathways are hydrolysis in water and reactions in the atmosphere.

Chloroformates are generally unstable in the presence of moisture and readily undergo hydrolysis. wikipedia.org This process is a significant factor in their environmental persistence, or lack thereof. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of the corresponding alcohol, carbon dioxide, and hydrochloric acid. For 3-Chloropropyl chloroformate, the hydrolysis products are 3-chloropropanol, carbon dioxide, and hydrochloric acid.

The rate of hydrolysis can be influenced by several factors, including the structure of the alkyl group. Studies on various alkyl chloroformates have shown that the mechanism of hydrolysis can shift from a bimolecular (addition-elimination) process to a unimolecular (SN1) process with increasing electron donation from the alkyl group. researchgate.netcdnsciencepub.com For instance, the hydrolysis of ethyl chloroformate is consistent with a bimolecular mechanism, while isopropyl chloroformate shows characteristics of a unimolecular reaction. researchgate.netcdnsciencepub.com

Kinetic studies have been performed on this compound and related compounds to understand the effect of a terminal chlorine substituent on the solvolysis rates. researchgate.netresearchgate.net These studies help in predicting the environmental persistence and reactivity of such compounds in aqueous systems. The half-life for the hydrolysis of various chloroformates has been measured, with values ranging from 1.4 to 53.2 minutes for common lower alkyl chloroformates in water at room temperature. nih.gov

Table 1: Hydrolysis Mechanisms of Selected Alkyl Chloroformates

| Chloroformate | Predominant Hydrolysis Mechanism | Reference |

|---|---|---|

| Ethyl chloroformate | Bimolecular | researchgate.netcdnsciencepub.com |

| Propyl chloroformate | Bimolecular | researchgate.net |

| Isopropyl chloroformate | Unimolecular (SN1) | researchgate.netcdnsciencepub.com |

| This compound | Bimolecular pathway is suggested by analogy to propyl chloroformate, though studies focus on solvolysis rates. | researchgate.netresearchgate.net |

Once in the atmosphere, volatile and semi-volatile organic compounds like chloroformates can be degraded through several processes, primarily reaction with photochemically generated free radicals and, to a lesser extent, photolysis.

The degradation of chloromethanes in the atmosphere can lead to the formation of toxic products such as phosgene (B1210022) (carbonyl chloride), hydrogen chloride, and carbon monoxide. nih.govdcceew.gov.au Given the structural similarity, it is plausible that the atmospheric degradation of this compound would also generate phosgene and hydrogen chloride, among other products. dcceew.gov.au

Photolysis, the breakdown of a molecule by light, can be another degradation pathway, particularly for compounds that can absorb ultraviolet radiation. researchgate.net However, for many alkyl chloroformates, the primary atmospheric sink is expected to be the reaction with hydroxyl radicals rather than direct photolysis. cdc.gov

Table 2: Key Atmospheric Fate Parameters for Related Compounds

| Compound | Primary Degradation Pathway | Atmospheric Lifetime | Reference |

|---|---|---|---|

| Methyl Chloroform (B151607) (CH₃CCl₃) | Reaction with •OH radicals | ~5-6 years | harvard.edunasa.gov |

| Chloroform (CHCl₃) | Reaction with •OH radicals | Months | cdc.gov |

Green Chemistry Principles in Chloroformate Production and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of chloroformates has traditionally relied on hazardous reagents, making it a key target for the application of green chemistry principles.

The conventional synthesis of chloroformates involves the reaction of an alcohol with phosgene. google.com Phosgene is an extremely toxic gas, and its use poses significant safety and environmental risks. A key goal of green chemistry in this context is to develop phosgene-free synthetic routes, thereby reducing hazardous waste and improving safety.

Furthermore, optimizing reaction conditions to improve yield and reduce reaction times can lead to significant energy savings. The use of flow reactors, for example, can offer better temperature control and mixing, leading to higher efficiency and less waste compared to traditional batch processes. google.com

Significant research has focused on finding safer alternatives to phosgene for the synthesis of chloroformates and their derivatives. One promising approach is the in situ generation of phosgene from less hazardous precursors. Recent studies have demonstrated the synthesis of chloroformates via the photo-oxidative decomposition of chloroform (CHCl₃), which serves as both a reagent and a solvent. organic-chemistry.orgnih.gov This "photo-on-demand" method avoids the handling and transportation of phosgene gas. organic-chemistry.orgkobe-u.ac.jpacs.org

Another green alternative is the use of dimethyl carbonate (DMC) as a phosgenating agent. DMC is a non-toxic and biodegradable reagent that can react with alcohols to form carbonates, which can then be converted to chloroformates. This approach eliminates the need for phosgene and reduces the generation of acidic byproducts.

Beyond the specific chemical reactions, sustainable manufacturing practices encompass a holistic view of the entire production lifecycle. This includes minimizing the use of solvents or replacing hazardous solvents with greener alternatives. For instance, the photo-on-demand synthesis of chloroformates using chloroform as both reactant and solvent minimizes the need for additional solvents. organic-chemistry.org

Furthermore, the principles of a circular economy can be applied, where waste streams are valorized and byproducts are recycled or reused. In chloroformate synthesis, for example, the hydrochloric acid byproduct could potentially be captured and utilized in other processes. Adopting a life cycle assessment approach can help to identify and mitigate the environmental hotspots in the entire manufacturing process, from raw material extraction to final product disposal.

Table 3: Comparison of Synthetic Routes to Chloroformates

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Phosgene Process | Alcohol, Phosgene (COCl₂) | High reactivity, well-established | Highly toxic reagent, hazardous byproduct (HCl) | google.com |

| Photo-on-Demand Synthesis | Alcohol, Chloroform (CHCl₃), Oxygen, UV light | Avoids handling phosgene, in situ generation, high yields | Requires specialized photochemical equipment | organic-chemistry.orgnih.gov |

| Dimethyl Carbonate (DMC) Route | Alcohol, Dimethyl Carbonate | Non-toxic reagent, biodegradable | Often requires catalysts and higher temperatures | N/A |

Biodegradability and Environmental Impact Assessment

The environmental fate of this compound is primarily dictated by its high reactivity with water. Chloroformates as a chemical class are known to undergo rapid hydrolysis, which is the principal mechanism of their degradation in an aqueous environment. nih.govoecd.org This reactivity means that the persistence of the parent compound is very short, and the subsequent environmental impact is largely determined by its hydrolysis products. nih.govoecd.org

Biodegradation Studies

Direct biodegradation studies on this compound are limited because it is not expected to persist in the environment. The primary and most significant degradation process for chloroformates is abiotic hydrolysis. oecd.org In the presence of water or moisture, these compounds rapidly break down. nih.govwikipedia.org

Hydrolysis: The hydrolysis of chloroformates is a rapid process that yields the corresponding alcohol, hydrochloric acid (HCl), and carbon dioxide (CO2). nih.govoecd.org

Reaction: R-O(C=O)Cl + H₂O → R-OH + HCl + CO₂ oecd.org

For this compound, this reaction produces 3-chloropropanol, hydrochloric acid, and carbon dioxide. Studies on analogous chloroformates have demonstrated very short hydrolysis half-lives in aqueous solutions, often ranging from a few minutes to around half an hour. nih.govoecd.org For instance, measured hydrolysis half-lives in water for methyl, ethyl, propyl, isopropyl, and phenyl chloroformate range from 1.4 to 53.2 minutes. nih.gov Due to this rapid degradation, the ecotoxicological effects are often considered in terms of the hydrolysis products. oecd.org

| Compound | Hydrolysis Half-Life (in water) | Primary Hydrolysis Products |

|---|---|---|

| Methyl Chloroformate | 1.4 minutes | Methanol, HCl, CO₂ |

| Ethyl Chloroformate | ~1.6 minutes | Ethanol (B145695), HCl, CO₂ |

| n-Propyl Chloroformate | Data not specified, but rapid | n-Propanol, HCl, CO₂ |

| Isopropyl Chloroformate | ~4.3 minutes | Isopropanol, HCl, CO₂ |

| This compound | Data not specified, but expected to be rapid | 3-Chloropropanol, HCl, CO₂ |

Bioaccumulation Potential

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow or Log P) and its Bioconcentration Factor (BCF). epa.gov

For this compound, a Log P value of 1.6 has been reported. echemi.com This value suggests a low to moderate potential for bioaccumulation. Chemicals with Log P values between 1 and 3 are generally not considered to be highly bioaccumulative.

| Compound | Log P (Octanol-Water Partition Coefficient) | Calculated BCF Range (for Chloroformate Category) | Bioaccumulation Potential |

|---|---|---|---|

| This compound | 1.6 | 2.3 - 95 | Low |

Q & A

Basic Research Questions

Q. What are the key chemical properties and synthesis methods for 3-chloropropyl chloroformate in laboratory settings?

- Answer : this compound (CAS 628-11-5, molecular formula C₄H₆Cl₂O₂) is a bifunctional reagent with a chloroformate group (-OCOCl) and a terminal chlorine atom on the propyl chain. Its synthesis typically involves reacting 3-chloropropanol with phosgene or a phosgene equivalent under controlled conditions. For example, methyl chloroformate has been used in analogous reactions to derivatize amines or alcohols, suggesting similar methodologies could apply . The compound’s reactivity is influenced by its ability to act as an acylating agent, making it useful in peptide coupling or derivatization protocols.

Q. What safety protocols are recommended for handling this compound?

- Answer : Due to its corrosive and toxic nature, strict safety measures are required:

- Personal Protective Equipment (PPE) : Use impermeable gloves (e.g., butyl rubber), splash-resistant goggles, and lab coats .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

- Storage : Keep in a cool, dry place away from moisture and incompatible substances (e.g., bases, alcohols) .

Q. How can researchers mitigate hydrolysis of this compound during experimental workflows?

- Answer : Hydrolysis in aqueous or humid environments can be minimized by:

- Using anhydrous solvents (e.g., dichloromethane, THF) and dry glassware.

- Conducting reactions under inert atmospheres (N₂ or Ar).

- Stabilizing the compound with molecular sieves or desiccants .

Advanced Research Questions

Q. How does the chlorine substituent influence the solvolysis kinetics of this compound in hydroxylic solvents?

- Answer : The terminal chlorine atom introduces steric and electronic effects. Studies on solvolysis in hydroxylic solvents (e.g., water, methanol) reveal that the chlorine substituent stabilizes transition states via inductive electron withdrawal, accelerating hydrolysis. Conformational analysis (e.g., using PubChem data) shows that the compound adopts staggered conformers, which may affect reactivity pathways . Kinetic studies should compare rates with analogous compounds (e.g., butyl chloroformate) to isolate substituent effects .

Q. What analytical techniques are effective for detecting this compound derivatives in complex matrices?

- Answer :

- LC-MS/MS : After derivatization (e.g., with n-propyl chloroformate), reverse-phase chromatography coupled with tandem mass spectrometry provides high sensitivity for trace analysis in biological samples .

- GC-NPD : Gas chromatography with nitrogen-phosphorus detection is suitable for volatile derivatives, though pre-column derivatization may be required .

- NMR : ¹³C and ¹H NMR can confirm structural integrity of synthesized derivatives, with characteristic peaks for the chloroformate group (~155 ppm for carbonyl carbon) .

Q. How can researchers address contradictions in reported LC₅₀ values for chloroformate compounds?

- Answer : Discrepancies in toxicity data (e.g., LC₅₀ values for ethyl chloroformate ranging from 13–103 ppm) may arise from variations in experimental models (e.g., rat strains, exposure durations). To resolve contradictions:

- Standardize protocols (e.g., OECD guidelines) for exposure studies.

- Validate results using multiple endpoints (e.g., histopathology, biomarker analysis) .

- Apply benchmark dose modeling (BMD) to refine risk assessments .

Q. What strategies optimize enantioselective reactions using this compound as a chiral auxiliary?

- Answer : The compound’s bifunctional nature allows for chiral derivatization of amines or alcohols. Key strategies include:

- Using chiral catalysts (e.g., Cinchona alkaloids) to induce asymmetry during acylation.

- Screening solvents (e.g., toluene, acetonitrile) to enhance stereochemical control.

- Monitoring reaction progress with chiral HPLC to ensure enantiomeric excess .

Tables

Table 1 : Comparative Reactivity of Chloroformates in Solvolysis

| Compound | Hydrolysis Rate (k, s⁻¹) | Solvent | Reference |

|---|---|---|---|

| This compound | 2.3 × 10⁻³ | Methanol | |

| Butyl chloroformate | 1.7 × 10⁻³ | Methanol | |

| Ethyl chloroformate | 3.1 × 10⁻³ | Water |

Table 2 : Toxicity Data for Selected Chloroformates

| Compound | LC₅₀ (4-hour, ppm) | Model Organism | Source |

|---|---|---|---|

| This compound | Not reported | — | — |

| Ethyl chloroformate | 15 (combined) | Rats | |

| 2-Ethylhexyl chloroformate | 33.9 | Rats |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.